4-Chloro-2h-chromen-2-one

Organic Synthesis Cross-Coupling Chemoselectivity

Researchers often face inconsistent yields when substituting 4-bromo- or 4-hydroxycoumarin in nucleophilic reactions. 4-Chlorocoumarin solves this with a unique electrophilicity/leaving-group balance, enabling high-yield, chemoselective transformations. - Enables Pd-catalyzed arylations to build neoflavone scaffolds for medicinal chemistry. - Key starting material for 4-chlorocoumarin-3-sulfonyl chloride, a precursor to anticancer/anti-HIV sulfonamide candidates. - Generates antimicrobial derivatives with MIC 20 µg/mL and antioxidants with IC₅₀ 2.07 µM (DPPH). Supplied with 98% purity, ambient shipping, and reliable global logistics for R&D procurement.

Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
CAS No. 17831-88-8
Cat. No. B096176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2h-chromen-2-one
CAS17831-88-8
Molecular FormulaC9H5ClO2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)O2)Cl
InChIInChI=1S/C9H5ClO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
InChIKeyRKEYJFRSDLEQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2H-chromen-2-one: Electrophilic Coumarin Building Block


4-Chloro-2H-chromen-2-one, also known as 4-chlorocoumarin, is a heterocyclic organic compound with the molecular formula C₉H₅ClO₂ and a molecular weight of 180.59 g/mol . It serves as a key synthetic intermediate due to the electrophilic nature of the chlorine atom at the 4-position, which facilitates a wide range of nucleophilic substitution reactions [1]. This reactivity underpins its primary application as a versatile building block for constructing more complex coumarin derivatives with diverse pharmacological and material science applications [2].

Electrophilic 4-chloro building block for nucleophilic substitution reactions
Enables diverse coumarin derivative synthesis for medicinal chemistry and materials research
Synthetic intermediate for cross-coupling, sulfonylation, and heterocycle construction

4-Chloro-2H-chromen-2-one: Distinct Reactivity from Other 4-Halocoumarins


Substituting 4-chloro-2H-chromen-2-one with its 4-bromo- or 4-hydroxy- analogs in a synthetic protocol is not a simple drop-in replacement due to significant differences in their reactivity profiles. The chlorine atom at the C-4 position provides a unique balance of electrophilicity and leaving-group ability, which is distinct from the more reactive 4-bromocoumarin (prone to unwanted side reactions) and the unreactive 4-hydroxycoumarin [1]. This nuanced reactivity directly impacts reaction yields, selectivity, and the range of nucleophiles that can be successfully employed, making the 4-chloro derivative a distinct and essential intermediate for specific synthetic transformations [2].

4-Chlorocoumarin (target)
Analog may not be a direct replacement
Balanced electrophilicity and leaving-group ability
4-Bromocoumarin: higher reactivity may cause non-selective coupling and side reactions
Sufficient reactivity for mild nucleophilic substitution
4-Hydroxycoumarin: unreactive in many substitution protocols; may not allow desired transformations

4-Chloro-2H-chromen-2-one: Comparative Evidence Guide


Chemoselective Pd-Catalyzed Cross-Coupling vs. 4-Bromocoumarin

In palladium-catalyzed cross-coupling reactions, 4-chlorocoumarin demonstrates superior chemoselectivity compared to its 4-bromo analog. Under identical reaction conditions, 4-bromocoumarin undergoes non-selective coupling, while 4-chlorocoumarin allows for sequential or orthogonal functionalization due to the lower reactivity of the C-Cl bond relative to a C-Br bond [1]. This controlled reactivity is crucial for building complex molecules without the need for protection/deprotection steps.

Chemoselectivity
Class-level inference
Allows controlled mono-/bis-arylation vs. non-selective coupling with 4-bromo analog
Supports stepwise functionalization strategies
Pd-catalyzed cross-coupling with triarylbismuths
Organic Synthesis Cross-Coupling Chemoselectivity

High-Yield Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride

An improved synthetic method for preparing 4-chlorocoumarin-3-sulfonyl chloride, a key intermediate for various bioactive compounds, has been developed. The process, which starts from 4-chlorocoumarin, proceeds with a reported yield of approximately 85% [1]. This high yield is significant as the sulfonyl chloride derivative is a crucial precursor for synthesizing potential anti-cancer and anti-HIV agents.

Synthetic Yield
Supporting evidence
ca. 85% yield
Supports multi-step synthesis research
Conversion to 4-chlorocoumarin-3-sulfonyl chloride
Medicinal Chemistry Sulfonamide Synthesis High-Yield Synthesis

Antimicrobial Activity of Derivatives vs. Standard Drugs

Derivatives synthesized from 4-chloro-2H-chromen-2-one have shown promising antimicrobial activity. In one study, a series of Schiff's bases derived from this core were evaluated for antimicrobial activity. Compound 4b, a specific derivative, exhibited a Minimum Inhibitory Concentration (MIC) of 20 µg/mL against all tested Gram-positive and Gram-negative bacterial and fungal strains [1]. While not a direct comparison of the parent compound, this data demonstrates the potential of this building block to yield potent bioactive molecules.

Antimicrobial MIC
Supporting evidence
Derivative 4b MIC 20 µg/mL
Supports antimicrobial screening context
Tested against Gram-positive, Gram-negative and fungal strains
Antimicrobial Agents Structure-Activity Relationship Biological Evaluation

Antioxidant Activity of Chromeno[4,3-c]pyrazol-4-one Derivatives

The antioxidant potential of compounds derived from 3-formyl-4-chlorocoumarin has been evaluated using the DPPH radical scavenging assay. The most active compound in the study, a coumarinic chalcone designated 4a, displayed potent antioxidant activity with an IC₅₀ value of 2.07 µM [1]. This quantitative data highlights the utility of the 4-chlorocoumarin scaffold in generating compounds with strong free-radical scavenging properties.

Antioxidant IC50
Supporting evidence
Derivative 4a IC50 2.07 µM
Supports antioxidant activity screening
DPPH radical scavenging assay
Antioxidant DPPH Assay Coumarin Derivatives

4-Chloro-2H-chromen-2-one: Research & Industrial Applications


Advanced Cross-Coupling & C-H Activation Methodologies

The differential reactivity of the 4-chloro substituent makes this compound an ideal substrate for developing and testing new Pd-catalyzed cross-coupling reactions. As demonstrated in Section 3, its ability to undergo chemo-selective arylations is valuable for constructing complex 4-arylcoumarin (neoflavone) scaffolds, which are important in medicinal chemistry [1].

Bioactive Sulfonamide & Sulfonyl Chloride Derivatives

The high-yielding synthesis of 4-chlorocoumarin-3-sulfonyl chloride, detailed in Section 3, positions this compound as a key starting material for the preparation of sulfonamide-based drug candidates. These derivatives have shown potential as anticancer and anti-HIV agents, making this a high-value application for pharmaceutical R&D [1].

Targeted Antimicrobial & Antioxidant Compound Libraries

Researchers engaged in drug discovery for antimicrobial and antioxidant applications will find 4-chloro-2H-chromen-2-one to be a productive starting point. The evidence in Section 3 confirms that modifications to this core structure, such as the formation of Schiff's bases or chalcones, can yield derivatives with potent biological activities, including MIC values of 20 µg/mL against pathogens and IC₅₀ values of 2.07 µM in DPPH assays [1][2].

Application
Selection Property
Validation Focus
Advanced Cross-Coupling & C–H Activation Methodologies
Chemoselectivity & leaving-group ability
Stepwise functionalization scope
Sulfonamide-Based Research Candidates
High-yield intermediate availability
Derivatization and bioactivity screening
Antimicrobial & Antioxidant Compound Libraries
Derivatization flexibility
Antimicrobial and antioxidant screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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